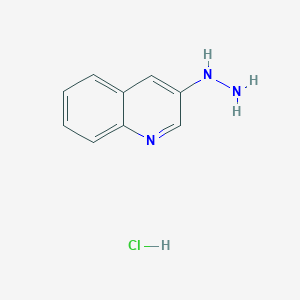
2-(Chinolin-3-yl)hydrazinhydrochlorid
Übersicht
Beschreibung
2-(Quinolin-3-yl)hydrazine hydrochloride is a chemical compound that has attracted the interest of researchers due to its unique properties and potential. It is used for research and development under the supervision of a technically qualified individual .
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 2-(Quinolin-3-yl)hydrazine hydrochloride is C9H10ClN3. It has a molecular weight of 195.65 g/mol.Chemical Reactions Analysis
Quinoline and its derivatives show significant results through different mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinolinderivate, darunter 2-(Chinolin-3-yl)hydrazinhydrochlorid, wurden als vielversprechend für die Krebstherapie identifiziert. Diese Verbindungen können verschiedene biologische Pfade stören, die für die Proliferation und das Überleben von Krebszellen entscheidend sind. Der Chinolinkern ist in mehreren von der FDA zugelassenen Medikamenten vorhanden und gilt aufgrund seines breiten Spektrums an Bioreaktionen als privilegierte Struktur in der Wirkstoffforschung .
Antioxidative Eigenschaften
Der Chinolin-Motiv ist auch mit antioxidativen Eigenschaften verbunden. Antioxidantien sind essenziell bei der Bekämpfung von oxidativem Stress, der zu Zellschäden führen kann und an zahlreichen Krankheiten beteiligt ist, darunter neurodegenerative Erkrankungen. Die Forschung an Chinolinderivaten könnte zur Entwicklung neuer Therapeutika führen, die oxidativen Stress-bedingte Schäden lindern .
Entzündungshemmende Anwendungen
Entzündungen sind eine biologische Reaktion auf schädliche Reize, aber chronische Entzündungen können zu verschiedenen Krankheiten führen. Chinolinderivate weisen entzündungshemmende Aktivitäten auf, was sie für die Entwicklung neuer entzündungshemmender Medikamente nützlich macht. Ihr Wirkmechanismus umfasst häufig die Modulation von Entzündungszytokinen und Signalwegen .
Antimikrobielle und Antituberkulose-Wirkung
Chinolinhydrazon-Hybride haben vielversprechende Ergebnisse gegen Bakterienstämme gezeigt, darunter Mycobacterium tuberculosis. Das Auftreten von arzneimittelresistenten Tuberkulose-Stämmen macht die Entdeckung neuer Therapeutika mit neuartigen Wirkmechanismen zu einer hohen Priorität. Chinolinderivate wie This compound werden auf ihr Potenzial untersucht, als Grundlage für neue Antituberkulose-Medikamente zu dienen .
Antimalaria-Aktivität
Chinolin-basierte Verbindungen haben eine lange Geschichte der Verwendung in Antimalaria-Medikamenten. Die Fähigkeit von Chinolinderivaten, den Lebenszyklus des Malaria-Parasiten zu hemmen, macht sie wertvoll im Kampf gegen Malaria. Die Forschung an neuen Chinolinderivaten ist weiterhin ein bedeutendes Forschungsgebiet mit dem Ziel, wirksamere und weniger toxische Antimalaria-Mittel zu entwickeln .
Potenzial gegen SARS-CoV-2
Die jüngste Pandemie hat das Interesse geweckt, Verbindungen zu finden, die SARS-CoV-2 bekämpfen können. Chinolinderivate wurden auf ihre potenziellen Anti-COVID-19-Aktivitäten untersucht. Ihre Interaktion mit viralen Enzymen oder Proteinen könnte zur Entwicklung neuer Medikamente zur Behandlung oder Vorbeugung von COVID-19 führen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the search for antimicrobials is a never-ending task . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Eigenschaften
IUPAC Name |
quinolin-3-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJSQUHIRFMBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61621-35-0 | |
| Record name | Quinoline, 3-hydrazinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61621-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
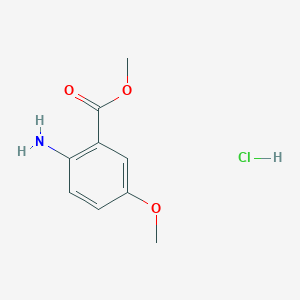

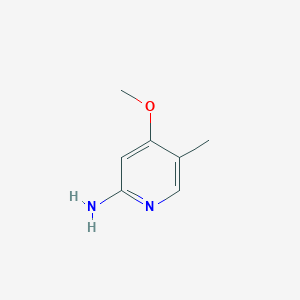

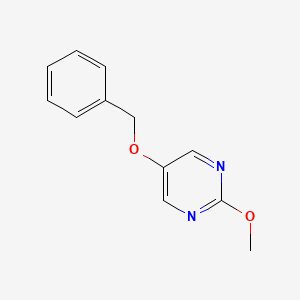
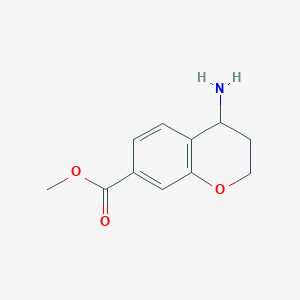
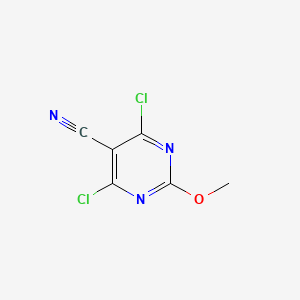

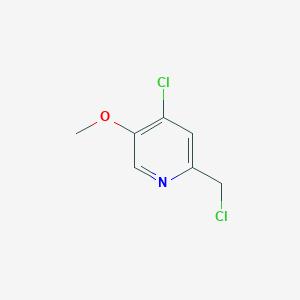
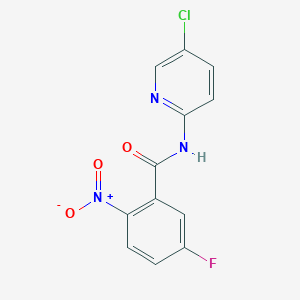

![4-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B1646379.png)
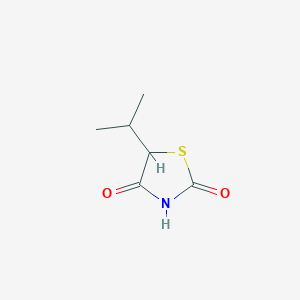
![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydrochloride](/img/structure/B1646393.png)
